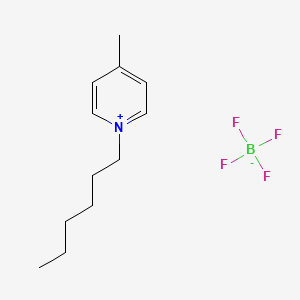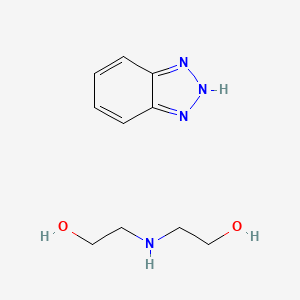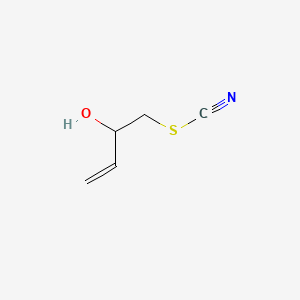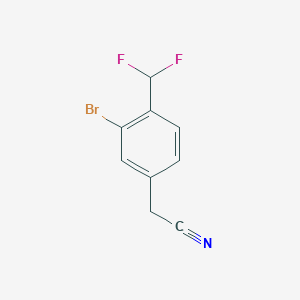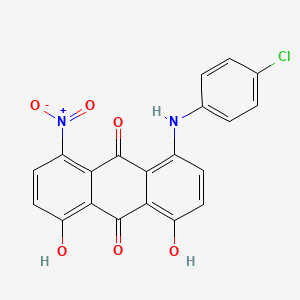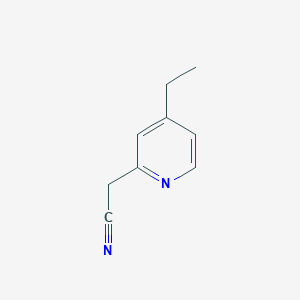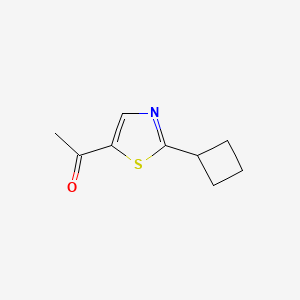![molecular formula C22H16N2S B13131531 [1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl- CAS No. 62219-33-4](/img/structure/B13131531.png)
[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its unique structural features, which include two phenyl groups attached to the bipyridine core. It is used in various fields of chemistry due to its ability to form stable complexes with metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione typically involves the cyclocondensation of aromatic diamines with bipyridinium salts. One common method is the Zincke reaction, which uses 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts as starting materials . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione, often employs metal-catalyzed coupling reactions. Methods such as Suzuki, Stille, and Negishi couplings are commonly used . These reactions typically require palladium or nickel catalysts and are conducted under controlled temperatures and pressures to ensure high yields and purity.
化学反応の分析
Types of Reactions
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can yield bipyridine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Solvents like acetonitrile and DMSO are frequently used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields bipyridinium salts, while reduction can produce various bipyridine derivatives .
科学的研究の応用
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing metal-based drugs.
作用機序
The mechanism by which 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through metal coordination, influencing biological pathways and processes .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used as a precursor to paraquat, a redox-active compound with applications in agriculture and industry.
3,4’-Bipyridine: Known for its use in pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione is unique due to the presence of phenyl groups, which enhance its ability to form stable complexes with metals. This structural feature distinguishes it from other bipyridine derivatives and expands its range of applications in various fields .
特性
CAS番号 |
62219-33-4 |
|---|---|
分子式 |
C22H16N2S |
分子量 |
340.4 g/mol |
IUPAC名 |
4,6-diphenyl-1-pyridin-2-ylpyridine-2-thione |
InChI |
InChI=1S/C22H16N2S/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
InChIキー |
ZJKUOKATDNZWOE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


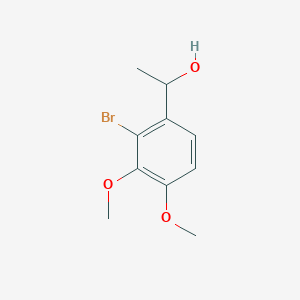
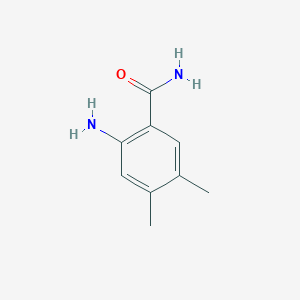
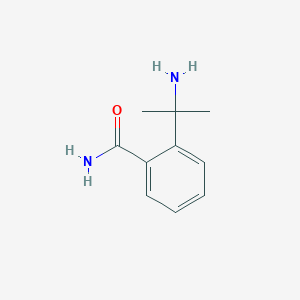
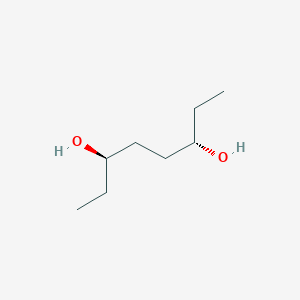
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
